molecular formula C16H14N4O3S B2404064 (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 303227-08-9

(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2404064
CAS No.: 303227-08-9
M. Wt: 342.37
InChI Key: ZNJKCROIWKCSPS-UFWORHAWSA-N
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Description

(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the pyridin-2-ylmethylene group through a condensation reaction. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential biological activity. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate biological pathways, which could lead to new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridin-2-ylmethylene group is likely involved in binding to these targets, while the thieno[2,3-d]pyrimidine core provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and pyridin-2-ylmethylene-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-3-23-16(22)13-10(2)12-14(24-13)18-9-20(15(12)21)19-8-11-6-4-5-7-17-11/h4-9H,3H2,1-2H3/b19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJKCROIWKCSPS-UFWORHAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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